Enhanced Lipophilicity for CNS Drug Design vs. Unsubstituted Benzylamine
The introduction of both a 4-fluoro and a 3-isopropyl group dramatically increases the compound's lipophilicity compared to the parent benzylamine. The calculated LogP for (4-Fluoro-3-isopropylphenyl)methanamine is 3.11, representing a ~180-fold increase in octanol-water partition coefficient relative to benzylamine (LogP ~1.1) [1]. This enhanced lipophilicity is critical for crossing the blood-brain barrier and is a key design feature for CNS-targeted therapeutics [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.11 |
| Comparator Or Baseline | Benzylamine (unsubstituted): LogP ~1.1 |
| Quantified Difference | ~2.01 log units (~180-fold increase in partition coefficient) |
| Conditions | Calculated using standard cheminformatics methods (XLogP3) |
Why This Matters
A LogP increase of ~2 units strongly correlates with improved CNS penetration, enabling applications where unsubstituted benzylamine would fail due to poor brain exposure.
- [1] PubChem. Benzylamine. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
